hCAIX-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

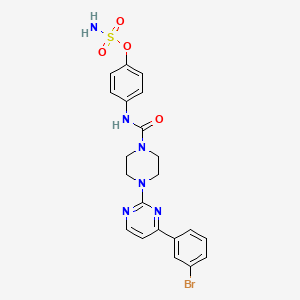

C21H21BrN6O4S |

|---|---|

Poids moléculaire |

533.4 g/mol |

Nom IUPAC |

[4-[[4-[4-(3-bromophenyl)pyrimidin-2-yl]piperazine-1-carbonyl]amino]phenyl] sulfamate |

InChI |

InChI=1S/C21H21BrN6O4S/c22-16-3-1-2-15(14-16)19-8-9-24-20(26-19)27-10-12-28(13-11-27)21(29)25-17-4-6-18(7-5-17)32-33(23,30)31/h1-9,14H,10-13H2,(H,25,29)(H2,23,30,31) |

Clé InChI |

SWDJCAPWJLXKGI-UHFFFAOYSA-N |

SMILES canonique |

C1CN(CCN1C2=NC=CC(=N2)C3=CC(=CC=C3)Br)C(=O)NC4=CC=C(C=C4)OS(=O)(=O)N |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of a Potent Carbonic Anhydrase IX Inhibitor

Note: The specific compound "hCAIX-IN-3" is not readily identifiable in publicly available scientific literature. Therefore, this guide focuses on a representative and highly potent Carbonic Anhydrase IX (CAIX) inhibitor, compound 1v from a published study, which will be referred to as This compound for the purpose of this document. This compound belongs to a series of 2-sulfanilamido[1][2][3]triazolo[1,5-a]pyrimidines.

Introduction

Carbonic Anhydrase IX (CAIX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is a key regulator of pH in the tumor microenvironment.[2][3] Its expression is primarily induced by hypoxia, a common feature of solid tumors. CAIX catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton, contributing to intracellular pH homeostasis and extracellular acidosis, which in turn promotes tumor cell survival, proliferation, and metastasis. These characteristics make CAIX a compelling target for the development of novel anticancer therapeutics. This guide details the discovery, synthesis, and biological evaluation of a potent and selective CAIX inhibitor, herein designated as this compound.

Discovery of this compound

The discovery of this compound was the result of a rational drug design approach targeting the active site of human CAIX. The core scaffold, a 2-sulfanilamidotriazolo[1,5-a]pyrimidine, was systematically modified at the 7-position with various aryl and heteroaryl moieties to enhance inhibitory potency and selectivity against the tumor-associated CAIX isoform over the ubiquitous cytosolic isoforms hCA I and II. Compound 1v (this compound), featuring a 4-methoxyphenyl group at the 7-position, emerged as one of the most potent inhibitors of hCA IX in this series.

Quantitative Data: Inhibitory Activity

The inhibitory potency of this compound and its analogs was evaluated against a panel of human carbonic anhydrase isoforms. The inhibition constants (Ki) were determined using a stopped-flow CO2 hydration assay.

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

| This compound (1v) | 105 | 58 | 4.7 | 25.4 |

| Acetazolamide | 250 | 12 | 25 | 5.7 |

| Data sourced from Romagnoli et al., European Journal of Medicinal Chemistry, 2020. |

Experimental Protocols

The synthesis of this compound is achieved through a convergent procedure. The key step involves the condensation of 3-amino-1H-1,2,4-triazole-5-sulfonamide with a chalcone derivative.

Step 1: Synthesis of the Chalcone Intermediate A mixture of 4'-methoxyacetophenone (1.0 eq) and the appropriate aromatic aldehyde (1.0 eq) in ethanol is treated with an aqueous solution of sodium hydroxide. The reaction mixture is stirred at room temperature until completion. The resulting precipitate is filtered, washed with water, and dried to yield the chalcone.

Step 2: Synthesis of the 2-thioxo-dihydropyrimidine Intermediate The chalcone from Step 1 (1.0 eq) and thiourea (1.5 eq) are refluxed in a solution of sodium ethoxide in ethanol. The reaction is monitored by TLC. After completion, the mixture is cooled, and the precipitate is filtered, washed with ethanol and diethyl ether, and then dried.

Step 3: Synthesis of the 2-(methylthio)-pyrimidine Intermediate The 2-thioxo-dihydropyrimidine from Step 2 is dissolved in a suitable solvent, and methyl iodide is added. The reaction mixture is stirred at room temperature. The resulting product is isolated by filtration.

Step 4: Synthesis of the Hydrazinylpyrimidine Intermediate The 2-(methylthio)-pyrimidine from Step 3 is refluxed with hydrazine hydrate in ethanol. The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to give the desired hydrazinylpyrimidine.

Step 5: Synthesis of this compound The hydrazinylpyrimidine from Step 4 is reacted with a suitable reagent to form the final triazolopyrimidine scaffold.

The determination of inhibitory activity is performed using a stopped-flow instrument to measure the CO2 hydration activity of the different CA isoforms.

-

Apparatus: A stopped-flow instrument is required for this assay.

-

Reagents:

-

HEPES buffer (pH 7.5)

-

Sodium sulfate

-

Phenol red as a pH indicator

-

CO2-saturated water

-

Purified human CA isoforms (I, II, IX, and XII)

-

Inhibitor stock solutions (in DMSO)

-

-

Procedure:

-

The assay is performed at 25 °C.

-

The enzymatic reaction is initiated by mixing equal volumes of the CA solution (in buffer) and the CO2-saturated water.

-

The change in pH, monitored by the absorbance of phenol red, is recorded over time.

-

The initial rates of the enzymatic reaction are determined in the presence of varying concentrations of the inhibitor.

-

The Ki values are calculated from the dose-response curves using the Cheng-Prusoff equation.

-

Signaling Pathway and Mechanism of Action

CAIX plays a crucial role in the tumor microenvironment by regulating pH. Its inhibition leads to a disruption of this pH balance, resulting in intracellular acidosis and reduced extracellular acidification. This, in turn, can induce apoptosis and inhibit tumor growth and metastasis.

References

- 1. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. What are CAIX inhibitors and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to hCAIX-IN-3: A Potent Carbonic Anhydrase IX Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to hCAIX-IN-3, a potent and selective inhibitor of human carbonic anhydrase IX (hCAIX). This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, oncology, and drug development.

Chemical Structure and Properties

This compound, also identified as compound 7e in the primary literature, is a synthetic small molecule belonging to the piperazinylureido-sulfamate class of carbonic anhydrase inhibitors.[1] Its chemical structure and key properties are detailed below.

Chemical Structure:

The definitive chemical structure of this compound is provided in Figure 1.

> Figure 1. Chemical structure of this compound.

> Figure 1. Chemical structure of this compound.

Physicochemical and Pharmacological Properties:

A summary of the key quantitative data for this compound is presented in Table 1. This includes its molecular formula, molecular weight, and its inhibitory activity against various human carbonic anhydrase (hCA) isoforms.

| Property | Value | Reference |

| IUPAC Name | 4-({[4-(4-bromophenyl)piperazin-1-yl]carbonyl}amino)phenyl sulfamate | N/A |

| Molecular Formula | C₂₁H₂₁BrN₆O₄S | [1] |

| Molecular Weight | 533.40 g/mol | [1] |

| CAS Number | 2375461-31-5 | N/A |

| SMILES | C1CN(CCN1C(=O)NC2=CC=C(C=C2)OS(=O)(=O)N)C3=CC=C(C=C3)Br | N/A |

| Inhibitory Constant (Ki) against hCA II | 124.2 nM | [1] |

| Inhibitory Constant (Ki) against hCA IX | 30.5 nM | [1] |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the in vitro evaluation of its inhibitory activity against carbonic anhydrases, as adapted from the primary literature.

Synthesis of this compound (Compound 7e)

The synthesis of this compound is achieved through a multi-step process, with the key final step involving the coupling of a substituted piperazine with a sulfamate precursor. A generalized workflow for the synthesis is depicted in the diagram below.

Diagram 1. A simplified workflow for the synthesis of this compound.

Detailed Methodology:

The synthesis of the piperazinylureido-sulfamate derivatives, including this compound, involves the coupling of 1-substituted piperazines with 4-(phenoxycarbonyl)aminophenylsulfamate. The general procedure is as follows:

-

Preparation of 4-(phenoxycarbonyl)aminophenylsulfamate: This intermediate is synthesized from 4-aminophenylsulfamate and phenyl chloroformate.

-

Coupling Reaction: A solution of the appropriate substituted piperazine (in the case of this compound, 1-(4-bromophenyl)piperazine) in a suitable anhydrous solvent (e.g., dimethyl sulfoxide - DMSO) is reacted with 4-(phenoxycarbonyl)aminophenylsulfamate.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature for a specified period until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is worked up by pouring it into water, leading to the precipitation of the crude product. The precipitate is then collected by filtration, washed, and purified, typically by crystallization from an appropriate solvent system, to yield the final product.

Note: For precise molar ratios, reaction times, and purification solvents, it is imperative to consult the original publication by Nocentini et al. (2020).

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of this compound against different carbonic anhydrase isoforms is determined using a stopped-flow CO₂ hydrase assay.

Principle:

This assay measures the enzyme's catalytic activity by monitoring the pH change resulting from the hydration of carbon dioxide to bicarbonate and a proton. The initial rate of this reaction is measured in the presence and absence of the inhibitor.

Methodology:

-

Enzyme and Inhibitor Preparation: Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IV, and IX) and the inhibitor (this compound) are prepared in appropriate buffers.

-

Assay Buffer: A buffer with a known pH and a pH indicator (e.g., phenol red) is used.

-

Reaction Initiation: The reaction is initiated by rapidly mixing the enzyme solution (with or without the pre-incubated inhibitor) with a CO₂-saturated solution in the stopped-flow instrument.

-

Data Acquisition: The change in absorbance of the pH indicator is monitored over time, which corresponds to the change in pH due to the enzymatic reaction.

-

Data Analysis: The initial rates of the reaction are calculated. The inhibition constant (Ki) is then determined by fitting the data to the appropriate inhibition model, such as the Cheng-Prusoff equation.

Signaling Pathway Modulation

The inhibition of carbonic anhydrase IX has significant implications for cancer biology, primarily through the modulation of tumor pH regulation. hCAIX is a key enzyme involved in maintaining the intracellular pH of cancer cells in the typically acidic tumor microenvironment.

Diagram 2. Signaling pathway of hCAIX in tumor pH regulation and its inhibition by this compound.

Mechanism of Action:

In hypoxic tumors, increased glycolysis leads to the production of lactic acid and CO₂. Carbonic anhydrase IX, located on the cell surface, catalyzes the rapid conversion of extracellular CO₂ to bicarbonate and protons. This process contributes to the acidification of the tumor microenvironment while helping to maintain a more alkaline intracellular pH, which is favorable for cancer cell proliferation and survival.

By inhibiting hCAIX, this compound disrupts this pH-regulating mechanism. The accumulation of intracellular acid and the reduction of the cell's ability to buffer its internal environment can lead to apoptosis and a decrease in tumor growth and metastasis.

Conclusion

This compound is a potent and selective inhibitor of carbonic anhydrase IX with potential applications in cancer therapy. Its well-defined chemical structure and significant in vitro activity make it a valuable tool for further preclinical and clinical investigations. The experimental protocols and pathway information provided in this guide offer a solid foundation for researchers aiming to explore the therapeutic potential of hCAIX inhibition.

References

An In-Depth Technical Guide to the Mechanism of Action of hCAIX-IN-3 and Other Carbonic Anhydrase IX Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human carbonic anhydrase IX (hCAIX) is a transmembrane zinc metalloenzyme that is highly overexpressed in a variety of solid tumors, particularly under hypoxic conditions.[1] Its expression is primarily regulated by the hypoxia-inducible factor-1α (HIF-1α).[2][3] hCAIX plays a critical role in tumor biology by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] This enzymatic activity contributes to the acidification of the tumor microenvironment while maintaining a relatively alkaline intracellular pH, which promotes tumor cell survival, proliferation, invasion, and metastasis. Consequently, hCAIX has emerged as a promising therapeutic target for the development of novel anticancer agents. This guide provides a detailed overview of the mechanism of action of hCAIX inhibitors, with a specific focus on the potent inhibitor hCAIX-IN-3.

Core Mechanism of Action: Inhibition of Carbonic Anhydrase Activity

The primary mechanism of action of hCAIX inhibitors, including sulfonamide-based compounds like this compound, involves the direct inhibition of the enzyme's catalytic activity. The active site of hCAIX contains a zinc ion (Zn²⁺) that is essential for catalysis. Sulfonamide inhibitors, characterized by a -SO₂NH₂ group, bind to the active site in a deprotonated state. The sulfonamide nitrogen coordinates with the zinc ion, displacing a water molecule or hydroxide ion that is normally involved in the catalytic cycle. This strong interaction effectively blocks the enzyme's ability to hydrate carbon dioxide, thereby disrupting pH regulation in the tumor microenvironment.

The Role of hCAIX in Tumor pH Regulation

Under the hypoxic conditions often found in solid tumors, cancer cells switch to glycolytic metabolism, leading to the production of acidic byproducts such as lactic acid. To counteract intracellular acidification, which can be detrimental to cell survival, cancer cells upregulate hCAIX. The extracellular catalytic domain of hCAIX converts CO₂ into protons and bicarbonate ions. The protons contribute to the acidification of the extracellular space, which promotes tumor invasion and suppresses the anti-tumor immune response. The bicarbonate ions are transported into the cell, where they act as a buffer to maintain a more alkaline intracellular pH, which is favorable for cell proliferation and survival. By inhibiting hCAIX, compounds like this compound disrupt this crucial pH-regulating machinery, leading to increased intracellular acidity and a less acidic tumor microenvironment.

Quantitative Data for hCAIX Inhibitors

A variety of small molecule inhibitors targeting hCAIX have been developed and characterized. The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibition constant (Kᵢ). Lower values indicate greater potency. The following table summarizes the quantitative data for this compound and other notable hCAIX inhibitors.

| Inhibitor | IC₅₀ (nM) for hCAIX | Kᵢ (nM) for hCAIX | Kᵢ (nM) for hCAII (off-target) | Reference Compound |

| This compound | 0.48 | Not Reported | Not Reported | A selective and potent hCAIX inhibitor. |

| hCAIX-IN-12 | 740 | Not Reported | 10780 | A potent hCAIX inhibitor with anti-proliferative effects. |

| SLC-0111 | Not Reported | 45 | 530 | A selective hCAIX/XII inhibitor in clinical trials. |

| VD11-4-2 | Not Reported | 0.05 (Kᵈ) | >1000 | A high-affinity and selective hCAIX inhibitor. |

| Acetazolamide | 25 | 12 | 12 | A non-selective carbonic anhydrase inhibitor. |

Downstream Signaling Pathways and Cellular Effects

The inhibition of hCAIX by compounds such as this compound triggers a cascade of downstream events that ultimately lead to anti-tumor effects.

Disruption of pH Homeostasis and Induction of Apoptosis

By blocking the catalytic activity of hCAIX, inhibitors prevent the efficient extrusion of protons, leading to a decrease in extracellular pH and an increase in intracellular pH. This disruption of pH homeostasis can induce cellular stress and trigger programmed cell death, or apoptosis. The altered intracellular pH can affect the function of various enzymes and signaling proteins, leading to the activation of apoptotic pathways. For instance, inhibition of CA-IX has been shown to upregulate p53 and activate the caspase-3-mediated apoptosis pathway.

Inhibition of Cell Migration and Invasion

The acidic tumor microenvironment created by hCAIX activity facilitates the degradation of the extracellular matrix and promotes cancer cell migration and invasion. By neutralizing the extracellular pH, hCAIX inhibitors can suppress these metastatic processes. Furthermore, hCAIX has been shown to interact with proteins involved in cell adhesion, such as β-catenin, and its inhibition can disrupt these interactions, leading to reduced cell motility.

The signaling pathways affected by hCAIX inhibition are complex and interconnected. The diagram below illustrates the central role of HIF-1α in upregulating hCAIX expression under hypoxic conditions and the subsequent downstream effects of hCAIX inhibition on key cellular processes.

Caption: Signaling cascade from hypoxia to hCAIX-mediated effects and their inhibition by this compound.

Experimental Protocols

The inhibitory activity of compounds like this compound is typically determined using an in vitro enzyme inhibition assay. A common method is the colorimetric assay using p-nitrophenyl acetate (p-NPA) as a substrate.

Carbonic Anhydrase Inhibition Assay (p-NPA Method)

Principle: Carbonic anhydrase exhibits esterase activity and can hydrolyze p-NPA to the yellow-colored product p-nitrophenol, which can be quantified spectrophotometrically by measuring the absorbance at 400-405 nm. The presence of an inhibitor will reduce the rate of this reaction.

Materials:

-

Purified recombinant human Carbonic Anhydrase IX

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

p-Nitrophenyl acetate (p-NPA) solution (e.g., 3 mM in acetonitrile or DMSO)

-

Test inhibitor (this compound) dissolved in DMSO

-

Positive control inhibitor (e.g., Acetazolamide)

-

96-well microplate

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of Reagents:

-

Prepare a working solution of hCAIX in the assay buffer.

-

Prepare serial dilutions of the test inhibitor (this compound) and the positive control in DMSO.

-

-

Assay Setup:

-

In a 96-well plate, add the following to triplicate wells:

-

Blank: Assay buffer and substrate solution (no enzyme).

-

Control (100% activity): Assay buffer, enzyme solution, and DMSO (vehicle control).

-

Inhibitor wells: Assay buffer, enzyme solution, and the desired concentration of the test inhibitor.

-

-

-

Pre-incubation:

-

Add the enzyme to the wells containing the assay buffer and inhibitor (or DMSO).

-

Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the p-NPA substrate solution to all wells.

-

Immediately measure the absorbance at 405 nm in a kinetic mode at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 10-30 minutes) at a constant temperature (e.g., 25°C).

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

-

Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

The workflow for testing a potential hCAIX inhibitor is a multi-step process that begins with the initial screening and progresses to more detailed characterization.

Caption: A typical experimental workflow for the preclinical evaluation of a hCAIX inhibitor.

Conclusion

This compound is a potent inhibitor of human carbonic anhydrase IX, a key enzyme involved in tumor survival and progression. Its mechanism of action is centered on the direct inhibition of the enzyme's catalytic activity, leading to the disruption of pH homeostasis in the tumor microenvironment. This primary action triggers a cascade of downstream effects, including the induction of apoptosis and the inhibition of cancer cell migration and invasion. The high potency and selectivity of this compound and other related inhibitors make them promising candidates for the development of targeted anticancer therapies. Further investigation into the detailed molecular interactions and the full spectrum of their effects on cellular signaling pathways will be crucial for their successful clinical translation.

References

- 1. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chapter 13: Carbonic Anhydrase IX as an Imaging and Therapeutic Target for Tumors and Metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding of the Phage Display Derived Peptide CaIX-P1 on Human Colorectal Carcinoma Cells Correlates with the Expression of Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

hCAIX-IN-3: A Deep Dive into its Role in the Tumor Microenvironment

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor microenvironment (TME) presents a formidable challenge in cancer therapy. Its unique characteristics, particularly hypoxia and extracellular acidosis, foster tumor progression, metastasis, and resistance to conventional treatments. Carbonic anhydrase IX (CAIX), a transmembrane enzyme highly expressed in many solid tumors in response to hypoxia, plays a pivotal role in maintaining pH homeostasis, thereby enabling cancer cell survival and proliferation in this hostile environment. hCAIX-IN-3, also known as SLC-0111, is a potent and selective small-molecule inhibitor of CAIX that has emerged as a promising therapeutic agent. This technical guide provides an in-depth analysis of this compound, focusing on its mechanism of action, its multifaceted role within the TME, and its potential in combination therapies.

Mechanism of Action of this compound

This compound is a ureido-substituted benzenesulfonamide that acts as a selective inhibitor of the enzymatic activity of human carbonic anhydrase IX (hCAIX).[1] CAIX is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2] In the acidic TME, this reaction is crucial for cancer cells to maintain a neutral intracellular pH (pHi) while contributing to the acidification of the extracellular space (pHe).

By binding to the active site of CAIX, this compound blocks this catalytic activity. This inhibition leads to two primary consequences within the TME:

-

Increased Intracellular Acidity: The inhibition of CAIX disrupts the efficient export of protons, leading to an accumulation of acid within the cancer cells. This intracellular acidification can induce cellular stress, inhibit proliferation, and promote apoptosis.

-

Reduced Extracellular Acidification: By preventing the formation of extracellular protons, this compound helps to neutralize the acidic TME. This can have profound effects on the surrounding stromal cells, including immune cells, and can hinder tumor invasion and metastasis.

Quantitative Data on this compound Efficacy

The following tables summarize key quantitative data from preclinical studies evaluating the efficacy of this compound.

Table 1: In Vitro Inhibitory Activity of this compound (SLC-0111)

| Target | Cell Line/Isoform | IC50 Value | Reference |

| CAIX | - | 45 nM | N/A |

| CAIX | HT-29 (Colon Cancer) | 13.53 µg/mL | [3] |

| CAIX | MCF7 (Breast Cancer) | 18.15 µg/mL | [3] |

| CAIX | PC3 (Prostate Cancer) | 8.71 µg/mL | [3] |

| CAIX | T-47D (Breast Cancer) | 6.73 ± 0.28 µM | |

| CAIX | MCF-7 (Breast Cancer) | 9.16 ± 0.70 µM | |

| CAXII | - | 96 nM | N/A |

Table 2: Effect of this compound (SLC-0111) on Tumor Cell Viability and the Tumor Microenvironment

| Cancer Type | Cell Line | Treatment | Effect | Quantitative Data | Reference |

| Melanoma | A375-M6 | SLC-0111 (100 µM) + Dacarbazine (50 µM) | Increased late apoptosis and necrosis | Significant increase compared to single agents | |

| Melanoma | A375-M6 | SLC-0111 (100 µM) + Temozolomide (170 µM) | Increased cell death | Significant increase in late apoptosis and necrosis | |

| Breast Cancer | MCF7 | SLC-0111 (100 µM) + Doxorubicin (90 nM) | Increased cell death | Significant increase compared to single agents | |

| Colorectal Cancer | HCT116 | SLC-0111 (100 µM) + 5-Fluorouracil (100 µM) | Reduced cell proliferation (cytostatic effect) | Significant decrease in colony diameter | |

| Melanoma | B16F10 | SLC-0111 (100 µmol/L) | Reduced extracellular acidification | Significant reduction in pH drop under hypoxia | |

| Melanoma | B16F10 | SLC-0111 (100 µmol/L) | Increased T-cell mediated killing | Dose-dependent increase in cancer cell killing | |

| Head and Neck Squamous Cell Carcinoma | FaDu | SLC-0111 (100 µM) | Reduced cell viability under hypoxia | ~26% reduction | |

| Head and Neck Squamous Cell Carcinoma | SCC-011 | SLC-0111 (100 µM) | Reduced cell viability under hypoxia | ~15% reduction |

Signaling Pathways Modulated by this compound

The inhibition of CAIX by this compound instigates changes in several critical signaling pathways that govern cancer cell survival, proliferation, and invasion.

HIF-1α Signaling Pathway

The expression of CAIX is primarily regulated by the Hypoxia-Inducible Factor 1α (HIF-1α). In hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it activates the transcription of numerous genes, including CA9. By disrupting the pH regulation that is a downstream consequence of HIF-1α activation, this compound can indirectly counteract the pro-survival effects of this pathway.

PI3K/Akt and Rho/ROCK Signaling Pathways

CAIX has been shown to interact with and influence the Phosphoinositide 3-kinase (PI3K)/Akt and Rho/ROCK signaling pathways, which are critical for cell survival, proliferation, and migration. While the direct effect of this compound on these pathways is an area of ongoing research, its modulation of the TME can indirectly impact these signaling cascades.

Experimental Protocols

This section outlines general methodologies for key experiments cited in the literature on this compound. For detailed, step-by-step protocols, it is recommended to consult the original research articles.

In Vitro Cell Viability (MTT) Assay

This assay assesses the effect of this compound on cancer cell proliferation.

-

Cell Seeding: Plate cancer cells (e.g., HT-29, MCF7) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This assay quantifies the induction of apoptosis by this compound.

-

Cell Treatment: Treat cancer cells with this compound at a desired concentration and for a specific duration.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of this compound in a living organism.

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Administer this compound to the mice via a suitable route (e.g., oral gavage) at a predetermined dose and schedule. A control group should receive the vehicle.

-

Tumor Measurement: Measure the tumor volume regularly using calipers.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

This compound and the Immune Microenvironment

The acidic TME is known to be immunosuppressive, impairing the function of effector immune cells such as T lymphocytes and natural killer (NK) cells. By neutralizing the extracellular pH, this compound can potentially reverse this immunosuppression and enhance anti-tumor immunity.

Preclinical studies have shown that combining this compound with immune checkpoint inhibitors (ICIs) can enhance the efficacy of immunotherapy. The proposed mechanism involves:

-

Improved T-cell Function: A less acidic environment can restore the cytotoxic activity of T cells.

-

Increased Immune Cell Infiltration: this compound may promote the infiltration of effector T cells into the tumor.

-

Modulation of Immune Cell Subsets: Inhibition of CAIX has been shown to decrease the number of regulatory T cells (Tregs) and T-helper 17 (Th17) cells while increasing the number of Th1 and CD8+ cells in the tumor.

Conclusion and Future Directions

This compound represents a promising targeted therapy that addresses a key vulnerability of solid tumors: their adaptation to a hypoxic and acidic microenvironment. By inhibiting CAIX, this compound not only directly impacts cancer cell survival but also modulates the TME to be less hospitable for tumor growth and more permissive for anti-tumor immune responses. The quantitative data from preclinical studies are encouraging, and ongoing clinical trials will further elucidate its safety and efficacy in patients.

Future research should focus on:

-

Identifying predictive biomarkers to select patients most likely to respond to this compound therapy.

-

Optimizing combination strategies with chemotherapy, radiotherapy, and immunotherapy.

-

Investigating the mechanisms of resistance to this compound.

The development of this compound and other CAIX inhibitors marks a significant step forward in our ability to target the complex and dynamic tumor microenvironment, offering new hope for patients with difficult-to-treat cancers.

References

Technical Whitepaper: Investigating the Biological Activity of Carbonic Anhydrase IX (CAIX) Inhibitors

Disclaimer: Extensive searches for a specific compound designated "hCAIX-IN-3" did not yield any publicly available information. It is possible that this is an internal research compound name that has not yet been disclosed in scientific literature. This technical guide therefore provides a representative overview of the biological activity of a potent and selective human carbonic anhydrase IX (hCAIX) inhibitor, based on publicly available data for similar compounds. The data and methodologies presented here are intended to serve as a comprehensive example for researchers, scientists, and drug development professionals working on CAIX-targeted therapies.

Introduction to Carbonic Anhydrase IX (CAIX) as a Therapeutic Target

Carbonic anhydrase IX (CAIX) is a transmembrane zinc metalloenzyme that plays a crucial role in tumor biology.[1][2] Its expression is predominantly upregulated in a variety of solid tumors and is often associated with hypoxia, a common feature of the tumor microenvironment.[1][3] CAIX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, contributing to the regulation of intra- and extracellular pH.[1] This enzymatic activity helps cancer cells to maintain a neutral intracellular pH, which is favorable for their survival and proliferation, while contributing to an acidic extracellular environment that promotes tumor invasion and metastasis. The restricted expression of CAIX in normal tissues makes it an attractive and specific target for anticancer drug development.

A Representative CAIX Inhibitor: CAI3 (Betulinyl Sulfamate Conjugate)

For the purpose of this technical guide, we will focus on a representative CAIX inhibitor, herein referred to as CAI3 , a novel sulfamate conjugate of betulinic acid. This class of compounds has demonstrated potent and selective inhibitory activity against hCAIX.

Quantitative Biological Activity Data

The following table summarizes the key quantitative data for the representative CAIX inhibitor, CAI3.

| Parameter | Value | Description | Assay Type |

| Ki (hCAIX) | 1.25 nM | Inhibitory constant against human carbonic anhydrase IX. This value indicates the concentration of the inhibitor required to produce half-maximum inhibition. | In vitro enzyme inhibition assay |

| Average IC50 | 5-10 µM | Half-maximal inhibitory concentration against a panel of five tumor cell lines. This value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. | In vitro cytotoxicity assay (e.g., MTT or SRB assay) |

Experimental Protocols

In Vitro Enzyme Inhibition Assay

This assay is designed to determine the inhibitory potency of a compound against the enzymatic activity of hCAIX.

Materials:

-

Recombinant human CAIX enzyme

-

4-Nitrophenyl acetate (4-NPA) as a substrate

-

HEPES buffer (pH 7.4)

-

Test compound (e.g., CAI3)

-

96-well microplate reader

Methodology:

-

A solution of the hCAIX enzyme is prepared in HEPES buffer.

-

The test compound is serially diluted to various concentrations.

-

The enzyme solution is pre-incubated with the test compound for a specified period (e.g., 15 minutes) at room temperature.

-

The enzymatic reaction is initiated by adding the substrate, 4-NPA.

-

The hydrolysis of 4-NPA to 4-nitrophenol is monitored by measuring the absorbance at 400 nm over time using a microplate reader.

-

The rate of reaction is calculated for each inhibitor concentration.

-

The inhibitory constant (Ki) is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.

In Vitro Cytotoxicity Assay

This assay evaluates the effect of the CAIX inhibitor on the viability and proliferation of cancer cells.

Materials:

-

Human cancer cell lines (e.g., MCF-7 breast cancer cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (e.g., CAI3)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Sulforhodamine B (SRB)

-

96-well cell culture plates

-

Microplate reader

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).

-

After the incubation period, the cell viability is assessed using either the MTT or SRB assay.

-

MTT Assay: MTT is added to the wells and incubated to allow for the formation of formazan crystals by viable cells. The crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured.

-

SRB Assay: Cells are fixed with trichloroacetic acid, and the cellular proteins are stained with SRB. The bound dye is then solubilized, and the absorbance is measured.

-

-

The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Visualizations

Experimental Workflow

Caption: Workflow for the biological evaluation of a hCAIX inhibitor.

Signaling Pathway of CAIX in the Tumor Microenvironment

Caption: Role of CAIX in tumor pH regulation and its inhibition.

Mechanism of Action and Biological Effects

The primary mechanism of action of CAIX inhibitors is the direct binding to the zinc ion within the active site of the enzyme, thereby blocking its catalytic activity. This inhibition leads to several downstream biological effects that are detrimental to cancer cells:

-

Disruption of pH Regulation: By inhibiting CAIX, the conversion of extracellular CO2 to protons and bicarbonate is reduced. This leads to an increase in intracellular acidity and a decrease in extracellular acidity. The disruption of this pH gradient can inhibit cancer cell proliferation and survival.

-

Induction of Apoptosis: The altered pH homeostasis can trigger programmed cell death (apoptosis) in cancer cells.

-

Inhibition of Invasion and Metastasis: The acidic tumor microenvironment, promoted by CAIX activity, is known to facilitate the breakdown of the extracellular matrix and enhance cancer cell migration. Inhibition of CAIX can therefore reduce the invasive and metastatic potential of tumors.

-

Potentiation of Chemotherapy: The acidic microenvironment can also contribute to chemotherapy resistance. By neutralizing the extracellular pH, CAIX inhibitors may enhance the efficacy of conventional anticancer drugs.

Conclusion

Carbonic anhydrase IX is a well-validated target for the development of novel anticancer therapies. Potent and selective inhibitors of CAIX, such as the representative compound class discussed in this guide, demonstrate significant antitumor activity in preclinical models. The methodologies and data presented here provide a framework for the investigation and characterization of new CAIX inhibitors. Further research and development in this area hold the promise of delivering new therapeutic options for patients with a wide range of solid tumors.

References

- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Carbonic anhydrase IX induction defines a heterogeneous cancer cell response to hypoxia and mediates stem cell-like properties and sensitivity to HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]

hCAIX-IN-3 as a Probe for Carbonic Anhydrase IX Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Carbonic Anhydrase IX - A Key Player in the Tumor Microenvironment

Carbonic Anhydrase IX (CAIX) is a transmembrane zinc metalloenzyme that plays a critical role in the pathophysiology of many cancers.[1] Under normal physiological conditions, its expression is highly restricted, primarily found in the gastrointestinal tract. However, in a wide range of solid tumors, including renal, breast, and lung carcinomas, CAIX is significantly overexpressed. This upregulation is predominantly driven by hypoxia, a common feature of the tumor microenvironment, through the hypoxia-inducible factor-1α (HIF-1α) pathway.

Functionally, CAIX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. Its extracellular active site contributes to the acidification of the tumor microenvironment, a condition that promotes tumor progression, invasion, and metastasis. By maintaining a relatively alkaline intracellular pH, CAIX helps cancer cells survive and proliferate in acidic and hypoxic conditions.[2] These characteristics make CAIX an attractive target for cancer diagnosis and therapy. Small molecule inhibitors and probes are therefore crucial tools for studying its function and for the development of novel anti-cancer agents.

hCAII-IN-3: A Potent Probe for CAIX

hCAII-IN-3 is a small molecule inhibitor of human carbonic anhydrases (hCA). While its nomenclature suggests a primary affinity for carbonic anhydrase II (hCA II), it also demonstrates potent inhibition of the tumor-associated isoform, hCA IX. Its ability to inhibit CAIX makes it a valuable research tool for elucidating the role of this enzyme in cancer biology. As a probe, hCAII-IN-3 can be utilized in a variety of in vitro and cell-based assays to investigate the functional consequences of CAIX inhibition.

Mechanism of Action

Like other sulfonamide-based inhibitors, hCAII-IN-3 is believed to act by binding to the zinc ion within the active site of the carbonic anhydrase enzyme. This interaction blocks the catalytic activity of the enzyme, preventing the hydration of carbon dioxide and subsequent pH regulation. The selectivity of hCAII-IN-3 for different CA isoforms is determined by the specific chemical interactions between the inhibitor and the amino acid residues lining the active site of each isoform.

Quantitative Data for hCAII-IN-3

The inhibitory activity of hCAII-IN-3 against various human carbonic anhydrase isoforms has been quantified, with the inhibition constants (Ki) presented below. A lower Ki value indicates a higher binding affinity and more potent inhibition.

| Isoform | Inhibition Constant (Ki) (nM) |

| hCA I | 403.8 |

| hCA II | 5.1 |

| hCA IX | 10.2 |

| hCA XII | 5.2 |

(Data sourced from MedchemExpress for hCAII-IN-3, also referred to as Compound 16)[3]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize and utilize a CAIX probe such as hCAII-IN-3.

Synthesis of Sulfonamide-Based Inhibitors (General Protocol)

This protocol provides a general framework for the synthesis of sulfonamide-based carbonic anhydrase inhibitors. Specific reaction conditions may need to be optimized for the synthesis of hCAII-IN-3.

-

Starting Materials: A primary amine and a sulfonyl chloride derivative are the key starting materials.

-

Reaction: The primary amine is reacted with the sulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran).

-

Work-up: The reaction mixture is typically washed with an acidic solution (e.g., 1M HCl) to remove excess base, followed by a wash with a basic solution (e.g., saturated sodium bicarbonate) and brine.

-

Purification: The crude product is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The final product is purified by column chromatography on silica gel or by recrystallization.

-

Characterization: The structure and purity of the synthesized compound are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Stopped-Flow CO₂ Hydration Assay for Ki Determination

This assay measures the enzymatic activity of CAIX and the inhibitory effect of compounds like hCAII-IN-3.

-

Reagents and Buffers:

-

Purified recombinant human CAIX enzyme.

-

Buffer solution (e.g., 20 mM Tris-HCl, pH 7.5).

-

CO₂-saturated water (prepared by bubbling CO₂ gas through chilled, deionized water).

-

pH indicator solution (e.g., phenol red).

-

hCAII-IN-3 stock solution (dissolved in DMSO).

-

-

Instrumentation: A stopped-flow spectrophotometer.

-

Procedure:

-

Equilibrate all solutions to the desired reaction temperature (e.g., 25°C).

-

In one syringe of the stopped-flow instrument, load the CAIX enzyme solution and the inhibitor at various concentrations.

-

In the second syringe, load the CO₂-saturated water and the pH indicator.

-

Rapidly mix the contents of the two syringes. The hydration of CO₂ to bicarbonate and protons will cause a change in pH, which is monitored by the change in absorbance of the pH indicator over time.

-

Record the initial rate of the reaction.

-

Plot the reaction rates against the inhibitor concentrations to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation, taking into account the substrate (CO₂) concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.[2][4]

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm that the probe binds to its target protein within a cellular context.

-

Cell Culture: Culture a CAIX-expressing cell line (e.g., HeLa or MDA-MB-231) to 80-90% confluency.

-

Compound Treatment: Treat the cells with hCAII-IN-3 at various concentrations (and a vehicle control, e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.

-

Heat Challenge:

-

Aliquot the treated cell suspensions into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.

-

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors.

-

Separation of Soluble and Precipitated Proteins: Centrifuge the cell lysates at high speed to pellet the precipitated proteins.

-

Protein Analysis:

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble CAIX in each sample by Western blotting using a specific anti-CAIX antibody.

-

-

Data Analysis: A ligand-bound protein is more thermally stable. Therefore, in the presence of a binding compound like hCAII-IN-3, more CAIX protein will remain soluble at higher temperatures. Plot the amount of soluble CAIX against the temperature for each inhibitor concentration to generate thermal shift curves. An increase in the melting temperature indicates target engagement.

Immunofluorescence Staining for Probe Visualization

This method allows for the visualization of CAIX expression and can be adapted for competition assays with a fluorescently labeled version of the probe.

-

Cell Seeding: Seed CAIX-expressing cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Permeabilization: If targeting an intracellular epitope (not the case for extracellular CAIX domain), permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS). For CAIX, this step can be omitted if using an antibody against the extracellular domain.

-

Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 5% normal goat serum and 1% BSA) for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for CAIX overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.

-

Counterstaining and Mounting: Counterstain the cell nuclei with a DNA stain (e.g., DAPI). Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells and can be used to assess the cytotoxic or cytostatic effects of CAIX inhibition.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of hCAII-IN-3 for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and plot a dose-response curve to determine the IC₅₀ value of the compound.

Clonogenic Survival Assay

This assay assesses the ability of single cells to proliferate and form colonies, providing a measure of long-term cell survival after treatment.

-

Cell Seeding: Plate a low number of cells (e.g., 500-1000 cells) per well in a 6-well plate.

-

Compound Treatment: After the cells have attached, treat them with various concentrations of hCAII-IN-3.

-

Incubation: Incubate the plates for an extended period (e.g., 10-14 days) to allow for colony formation. The medium may need to be changed periodically.

-

Staining: Fix the colonies with a solution such as methanol and stain them with a dye like crystal violet.

-

Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells) in each well.

-

Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition compared to the untreated control.

Visualizations

Caption: Role of CAIX in the tumor microenvironment and its inhibition by hCAII-IN-3.

Caption: Experimental workflow for evaluating hCAII-IN-3 as a CAIX probe.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Studies of hCAIX Inhibitors in Hypoxic Conditions: A Technical Guide

Disclaimer: As of the latest data, a specific molecule designated "hCAIX-IN-3" is not documented in the public scientific literature. This guide, therefore, provides a comprehensive overview of the foundational studies of representative small-molecule inhibitors of human Carbonic Anhydrase IX (hCAIX) under hypoxic conditions, synthesizing data and methodologies from key preclinical research in the field. This document is intended for researchers, scientists, and drug development professionals.

Introduction to hCAIX as a Hypoxic Tumor Target

Carbonic Anhydrase IX (CAIX) is a transmembrane zinc metalloenzyme that is highly overexpressed in a wide range of solid tumors.[1][2][3] Its expression is primarily induced by hypoxia, a common feature of the tumor microenvironment, through the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway.[1][4] CAIX plays a crucial role in regulating intra- and extracellular pH, allowing cancer cells to survive and proliferate in the acidic and hypoxic conditions they create. By catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, CAIX contributes to intracellular pH homeostasis and acidification of the extracellular space, which in turn promotes tumor cell invasion and metastasis. These characteristics make hCAIX a compelling target for the development of anticancer therapies, particularly for hypoxic and aggressive tumors.

Quantitative Data on Representative hCAIX Inhibitors

The following tables summarize key quantitative data for well-characterized hCAIX inhibitors, such as SLC-0111 and other sulfonamide-based compounds, under hypoxic conditions. This data is representative of the efficacy observed in preclinical studies.

Table 1: In Vitro Efficacy of a Representative hCAIX Inhibitor

| Parameter | Cell Line | Condition | Value | Reference |

| Enzymatic Inhibition (Kᵢ) | - | - | 5.3 - 11.2 nM | |

| IC₅₀ (Cell Viability) | MDA-MB-231 (Breast) | Hypoxia (1% O₂) | 95 µM | |

| IC₅₀ (Cell Viability) | HT-29 (Colon) | Hypoxia (0.5% O₂) | ~100 µM | |

| Reduction in Extracellular Acidification | Various | Hypoxia | Reversion from pH 6.5 to ~7.2 | |

| Inhibition of Spheroid Invasion | MCF-7 (Breast) | Hypoxia | Significant reduction |

Table 2: In Vivo Efficacy of a Representative hCAIX Inhibitor in Xenograft Models

| Animal Model | Treatment | Endpoint | Result | Reference |

| 4T1 Breast Cancer (Mouse) | Oral administration | Primary Tumor Growth | Marked decrease | |

| 4T1 Breast Cancer (Mouse) | Oral administration | Lung Metastases | Significant inhibition | |

| HT-29 Colon Cancer (Mouse) | Intraperitoneal injection | Tumor Growth | Reduced tumor growth | |

| MDA-MB-231 Breast Cancer (Mouse) | Oral administration | Primary Tumor Growth | Attenuation of growth | |

| LS147Tr Colorectal Cancer (Mouse) | Genetic depletion of CAIX/CAXII | Tumor Growth | 85% reduction |

Detailed Experimental Protocols

Below are detailed methodologies for key experiments used to evaluate hCAIX inhibitors in hypoxic conditions.

3.1. Cell Culture under Hypoxic Conditions

-

Objective: To induce the expression of hCAIX in cancer cell lines.

-

Materials:

-

Cancer cell lines known to express CAIX under hypoxia (e.g., MDA-MB-231, HT-29, MCF-7).

-

Standard cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin/streptomycin.

-

Hypoxia chamber or incubator capable of maintaining low oxygen levels (e.g., 0.5-1% O₂), 5% CO₂, and 37°C.

-

-

Protocol:

-

Seed cells in culture plates or flasks at a desired density.

-

Allow cells to attach and grow under normoxic conditions (21% O₂, 5% CO₂) for 24 hours.

-

Replace the medium with fresh, pre-equilibrated medium.

-

Place the culture plates into the hypoxia chamber.

-

Incubate for the desired period (typically 24-72 hours) to induce hCAIX expression.

-

Confirm hCAIX expression using Western blot or immunofluorescence.

-

3.2. Western Blot for hCAIX Expression

-

Objective: To quantify the expression of hCAIX protein in cells cultured under normoxic and hypoxic conditions.

-

Protocol:

-

After hypoxic incubation, wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease inhibitors.

-

Determine the total protein concentration of the lysates using a BCA protein assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific for hCAIX overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Use a loading control, such as β-actin or GAPDH, to normalize protein levels.

-

3.3. Cell Viability Assay

-

Objective: To determine the cytotoxic or cytostatic effect of a hCAIX inhibitor on cancer cells under hypoxic conditions.

-

Protocol:

-

Seed cells in 96-well plates and incubate under normoxic conditions for 24 hours.

-

Expose the cells to hypoxic conditions for 24 hours to induce hCAIX expression.

-

Treat the cells with a serial dilution of the hCAIX inhibitor and a vehicle control.

-

Incubate the plates under hypoxic conditions for an additional 48-72 hours.

-

Assess cell viability using a standard assay, such as MTT, MTS (e.g., CellTiter-Blue®), or crystal violet staining.

-

Measure the absorbance or fluorescence according to the manufacturer's instructions.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

-

3.4. In Vivo Xenograft Tumor Growth Study

-

Objective: To evaluate the anti-tumor efficacy of a hCAIX inhibitor in a preclinical animal model.

-

Protocol:

-

Subcutaneously or orthotopically inject cancer cells (e.g., 4T1, HT-29) into the flank or relevant tissue of immunocompromised mice (e.g., nude or SCID mice).

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the hCAIX inhibitor (e.g., by oral gavage or intraperitoneal injection) and a vehicle control according to a predetermined schedule and dose.

-

Measure tumor volume with calipers at regular intervals.

-

Monitor the body weight and overall health of the animals.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker expression).

-

Signaling Pathways and Experimental Workflows

4.1. HIF-1α Signaling Pathway for hCAIX Induction

Under normoxic conditions, the HIF-1α subunit is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase and subsequent proteasomal degradation. In hypoxic conditions, the lack of oxygen inhibits PHD activity, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. This complex then binds to Hypoxia Response Elements (HREs) in the promoter region of target genes, including CA9, to activate their transcription.

Caption: HIF-1α signaling pathway under normoxic vs. hypoxic conditions.

4.2. Experimental Workflow for hCAIX Inhibitor Evaluation

The evaluation of a novel hCAIX inhibitor typically follows a multi-stage process, from initial in vitro characterization to in vivo efficacy studies.

Caption: General experimental workflow for hCAIX inhibitor evaluation.

References

- 1. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide to the Enzymatic Inhibition Kinetics of Carbonic Anhydrase IX (CAIX)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for exploring the enzymatic inhibition kinetics of human Carbonic Anhydrase IX (hCAIX), a transmembrane enzyme implicated in tumor progression and hypoxia. Due to the absence of specific public data for a compound designated "hCAIX-IN-3," this document will focus on the general experimental framework and data presentation crucial for characterizing any inhibitor of hCAIX.

Introduction to hCAIX and Its Inhibition

Human Carbonic Anhydrase IX (hCAIX) is a zinc-containing metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ↔ HCO₃⁻ + H⁺).[1] Its expression is strongly upregulated in various cancers and is primarily regulated by hypoxia-inducible factor 1-alpha (HIF-1α).[1][2][3] The extracellular active site of CAIX contributes to the acidification of the tumor microenvironment, promoting tumor cell survival, proliferation, and metastasis.[1] Consequently, hCAIX has emerged as a significant target for cancer therapeutics.

The development of hCAIX inhibitors requires a thorough understanding of their mechanism of action and kinetic parameters. This guide outlines the essential experimental protocols and data analysis required for such characterization.

Quantitative Data on Inhibitor Interactions

The characterization of an hCAIX inhibitor involves determining key kinetic parameters that describe its binding affinity and inhibitory mechanism. This data is typically summarized in a table for clear comparison with other compounds.

Table 1: Hypothetical Enzymatic Inhibition Data for a Novel hCAIX Inhibitor

| Parameter | Value | Description |

| IC₅₀ (nM) | [Insert Value] | The half maximal inhibitory concentration, representing the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. |

| Kᵢ (nM) | [Insert Value] | The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. A lower Kᵢ value signifies a higher binding affinity. |

| Mechanism of Inhibition | [Insert Type] | The mode by which the inhibitor binds to the enzyme (e.g., competitive, non-competitive, uncompetitive, or mixed). |

| Association Rate (kₐ) (M⁻¹s⁻¹) | [Insert Value] | The rate constant for the binding of the inhibitor to the enzyme. |

| Dissociation Rate (k𝘥) (s⁻¹) | [Insert Value] | The rate constant for the dissociation of the inhibitor-enzyme complex. |

| Thermodynamic Parameters | ||

| ΔH (kcal/mol) | [Insert Value] | Enthalpy change, indicating the heat released or absorbed during binding. |

| -TΔS (kcal/mol) | [Insert Value] | Entropy change, reflecting the change in randomness of the system upon binding. |

| ΔG (kcal/mol) | [Insert Value] | Gibbs free energy change, indicating the spontaneity of the binding process. |

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of inhibitor kinetics. The following are standard protocols used in the study of hCAIX inhibitors.

Enzyme Inhibition Assay (Stopped-Flow Spectrophotometry)

This is a primary method to determine the inhibitory potency (IC₅₀ and Kᵢ) and the mechanism of inhibition.

Principle: The assay measures the rate of the CAIX-catalyzed hydration of CO₂. This is an esterase assay using p-nitrophenyl acetate (p-NPA) as a substrate, where the hydrolysis is monitored by the increase in absorbance at a specific wavelength.

Materials:

-

Recombinant human CAIX enzyme

-

p-Nitrophenyl acetate (p-NPA) substrate

-

Buffer (e.g., Tris-HCl)

-

Test inhibitor compound

-

Stopped-flow spectrophotometer

Procedure:

-

Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of the inhibitor.

-

In a reaction cuvette, mix the hCAIX enzyme solution with the inhibitor at various concentrations and incubate for a specified time.

-

Initiate the reaction by rapidly mixing the enzyme-inhibitor solution with the p-NPA substrate using the stopped-flow apparatus.

-

Monitor the increase in absorbance at 400 nm over time, which corresponds to the formation of p-nitrophenolate.

-

Calculate the initial reaction velocities (V₀) from the linear phase of the absorbance curves.

-

Plot the reaction velocities against the substrate concentration to generate Michaelis-Menten or Lineweaver-Burk plots.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Analyze the Lineweaver-Burk plots in the presence and absence of the inhibitor to determine the mechanism of inhibition.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the real-time binding kinetics (kₐ and k𝘥) of an inhibitor to its target enzyme.

Principle: The hCAIX enzyme is immobilized on a sensor chip. The binding of the inhibitor to the immobilized enzyme causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization reagents (e.g., EDC/NHS)

-

Recombinant human CAIX enzyme

-

Test inhibitor compound

-

Running buffer

Procedure:

-

Immobilize the hCAIX enzyme onto the sensor chip surface using standard amine coupling chemistry.

-

Inject a series of concentrations of the inhibitor over the sensor surface.

-

Monitor the association and dissociation phases of the binding interaction in real-time.

-

Regenerate the sensor surface between injections to remove the bound inhibitor.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association (kₐ) and dissociation (k𝘥) rate constants.

-

Calculate the equilibrium dissociation constant (Kᴅ) as the ratio of k𝘥/kₐ.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the direct measurement of the thermodynamic parameters of binding, including enthalpy (ΔH) and entropy (ΔS).

Principle: ITC measures the heat change that occurs when an inhibitor binds to the enzyme.

Materials:

-

Isothermal titration calorimeter

-

Recombinant human CAIX enzyme

-

Test inhibitor compound

-

Buffer

Procedure:

-

Load the hCAIX enzyme solution into the sample cell of the calorimeter.

-

Load the inhibitor solution into the injection syringe.

-

Perform a series of small, sequential injections of the inhibitor into the enzyme solution.

-

Measure the heat released or absorbed after each injection.

-

Plot the heat change per injection against the molar ratio of inhibitor to enzyme.

-

Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kₐ), stoichiometry (n), and enthalpy of binding (ΔH).

-

Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the equation: ΔG = -RTlnKₐ = ΔH - TΔS.

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and signaling pathways.

Experimental Workflow for Inhibitor Characterization

Caption: Workflow for the characterization of a novel hCAIX inhibitor.

Simplified Signaling Pathway of HIF-1α Regulation of CAIX

Caption: Hypoxia-induced regulation of CAIX expression via HIF-1α.

This guide provides a foundational framework for the systematic evaluation of hCAIX inhibitors. Adherence to these detailed protocols and data presentation standards will ensure the generation of robust and comparable results, facilitating the discovery and development of novel anticancer agents targeting hCAIX.

References

- 1. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chapter 13: Carbonic Anhydrase IX as an Imaging and Therapeutic Target for Tumors and Metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Carbonic Anhydrase IX Inhibition on Intracellular pH Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of human Carbonic Anhydrase IX (CAIX) in intracellular pH (pHi) regulation and the consequences of its inhibition, with a focus on the effects of potent and selective sulfonamide-based inhibitors. While specific data for a compound designated "hCAIX-IN-3" is not prevalent in the reviewed literature, this document will focus on the well-characterized inhibitor SLC-0111 and other representative sulfonamides to elucidate the core mechanisms and experimental findings relevant to this class of molecules.

Core Concept: CAIX and the Tumor Microenvironment

Carbonic Anhydrase IX is a transmembrane enzyme that is predominantly expressed in solid tumors in response to hypoxia.[1][2] Its primary function is to catalyze the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and protons (H⁺) at the cell surface.[3][4] This catalytic activity plays a crucial role in maintaining a relatively alkaline intracellular pH (pHi ≥ 7.2), which is favorable for tumor cell proliferation and survival, while contributing to the acidification of the extracellular space (pHe).[5] The resulting pH gradient is a hallmark of the tumor microenvironment and facilitates tumor progression and invasion.

Inhibition of CAIX disrupts this critical pH-regulating machinery, leading to intracellular acidification and a cascade of downstream events that can culminate in cell death. This makes CAIX a compelling target for anticancer drug development.

Quantitative Impact of CAIX Inhibition on Cellular Viability

The following table summarizes the inhibitory effects of representative sulfonamide CAIX inhibitors on various cancer cell lines. These inhibitors demonstrate potent activity, particularly under hypoxic conditions where CAIX expression is upregulated.

| Inhibitor | Cell Line | Assay Condition | IC50 | Citation |

| SLC-0111 | HT-29 (Colon Carcinoma) | Hypoxia | 13.53 µg/mL | |

| SLC-0111 | MCF7 (Breast Cancer) | Hypoxia | 27.74 µg/mL | |

| SLC-0111 | PC3 (Prostate Cancer) | Hypoxia | Not specified | |

| SLC-0111 | FaDu (Head and Neck Squamous Carcinoma) | Hypoxia | ~100 µM (caused 26% viability reduction) | |

| SLC-0111 | SCC-011 (Head and Neck Squamous Carcinoma) | Hypoxia | ~100 µM (caused 15% viability reduction) | |

| Compound E (sulfonamide) | HeLa (Cervical Cancer) | Not specified | Lowest IC50 among tested compounds | |

| S4 (sulfonamide) | MDA-MB-231 (Breast Cancer) | Hypoxia | Effective at 10-100 µM | |

| ADUTDAS (ureido-sulfonamide) | HT-29 (Colon Carcinoma) | Hypoxia | Indicated in study | |

| ADUBS (ureido-sulfonamide) | HT-29 (Colon Carcinoma) | Hypoxia | Indicated in study |

Signaling Pathways Affected by CAIX Inhibition

The inhibition of CAIX and the subsequent decrease in intracellular pH trigger a series of cellular events, primarily leading to apoptosis. The following diagram illustrates the proposed signaling cascade.

Caption: Signaling cascade initiated by CAIX inhibition, leading to apoptosis.

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the impact of CAIX inhibitors on intracellular pH and subsequent cellular responses.

Measurement of Intracellular pH (pHi)

A common method for measuring pHi involves the use of fluorescent pH indicators.

Protocol using BCECF-AM or SNARF-1:

-

Cell Culture: Plate cells (e.g., HeLa, HT-1080) in a suitable culture vessel and grow to the desired confluency. For hypoxia studies, incubate cells in a hypoxic chamber (e.g., 1% O₂) for a specified period (e.g., 48 hours) prior to the assay.

-

Inhibitor Treatment: Treat the cells with the CAIX inhibitor (e.g., SLC-0111, Compound E) at various concentrations for the desired duration.

-

Dye Loading: Wash the cells with a balanced salt solution (e.g., Hank's Balanced Salt Solution). Load the cells with a fluorescent pH indicator, such as 7 µmol/L SNARF-1 or BCECF-AM, for approximately 30 minutes.

-

Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye using a fluorescence microplate reader or a fluorescence microscope. The ratio of fluorescence intensities at two different emission wavelengths (for ratiometric dyes like SNARF-1) is used to determine the pHi.

-

Calibration: Generate a calibration curve to correlate the fluorescence ratio to pHi values. This can be done using the nigericin method, which equilibrates the intracellular and extracellular pH.

Assessment of Apoptosis

Apoptosis can be detected using various staining methods.

Protocol using Acridine Orange/Ethidium Bromide (AO/EB) Staining:

-

Cell Treatment: Treat cells with the CAIX inhibitor as described above.

-

Staining: Prepare a staining solution containing Acridine Orange and Ethidium Bromide.

-

Incubation: After treatment, harvest the cells and incubate them with the AO/EB staining solution.

-

Microscopy: Visualize the cells under a fluorescence microscope. Live cells will appear uniformly green, early apoptotic cells will show bright green dots in the nucleus, late apoptotic cells will have orange to red nuclei, and necrotic cells will have uniformly orange to red nuclei.

Protocol using Annexin V-PI Staining:

-

Cell Treatment: Treat cells with the CAIX inhibitor.

-

Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive and PI-negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.

Measurement of Reactive Oxygen Species (ROS)

Intracellular ROS levels can be quantified using fluorescent probes.

Protocol using a ROS-sensitive dye:

-

Cell Treatment: Treat cells with the CAIX inhibitor.

-

Dye Loading: Incubate the treated cells with a ROS-sensitive fluorescent dye (e.g., ROS red dye).

-

Fluorescence Measurement: Measure the fluorescence intensity using a spectrofluorometer or a fluorescence microplate reader. An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.

Measurement of Mitochondrial Membrane Potential (MMP)

Disruption of the MMP, a key event in apoptosis, can be assessed with specific fluorescent dyes.

Protocol using a MMP-sensitive dye:

-

Cell Treatment: Treat cells with the CAIX inhibitor.

-

Dye Loading: Incubate the cells with a dye that accumulates in healthy mitochondria (e.g., JC-1 or TMRE).

-

Fluorescence Measurement: Measure the fluorescence intensity. A decrease in the fluorescence signal indicates a disruption of the mitochondrial membrane potential.

Experimental Workflow for Evaluating CAIX Inhibitors

The following diagram outlines a typical workflow for the preclinical evaluation of a novel CAIX inhibitor's effect on intracellular pH and cancer cell viability.

Caption: Preclinical evaluation workflow for a CAIX inhibitor.

Conclusion

The inhibition of Carbonic Anhydrase IX represents a promising strategy in cancer therapy. By disrupting the crucial pH-regulating function of CAIX, inhibitors like SLC-0111 and other sulfonamides induce intracellular acidification, leading to a cascade of events that promote cancer cell death. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of novel CAIX inhibitors. A thorough understanding of the molecular mechanisms and the ability to quantify the cellular effects of these compounds are essential for advancing this therapeutic approach.

References

- 1. mdpi.com [mdpi.com]

- 2. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]